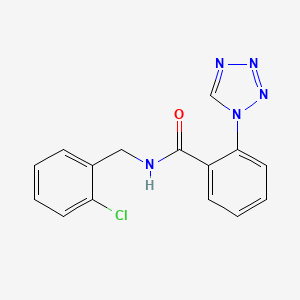
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-chlorobenzyl group and a 1H-tetrazol-1-yl group. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with appropriate reagents under controlled conditions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Tetrazole Formation: The tetrazole ring can be formed by reacting the intermediate with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
科学研究应用
Lead Compound for Drug Development
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide serves as a lead compound in the development of new drugs targeting specific biological pathways. The presence of the chlorobenzyl and tetrazole moieties allows for unique interactions with biological macromolecules, which can modulate enzyme and receptor activities. This property is crucial for designing therapeutics aimed at various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, analogs have been shown to interact with cancer cell lines, demonstrating potential in inhibiting tumor growth. The compound's ability to induce apoptosis in cancer cells has been highlighted, suggesting its utility in oncology.
Synthetic Applications
In chemical research, this compound is utilized as a building block for synthesizing more complex organic molecules. Its synthesis typically involves multi-step processes that emphasize high yields and purity, which are essential for subsequent applications in drug discovery.
Comparative Analysis with Related Compounds
To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-benzylthiazol-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Thiazole instead of chlorobenzene | Exhibits anti-leukemic activity |
| N-(3-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Different position of fluorine | Investigated for neuroprotective effects |
| N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Chlorine substitution at benzene ring | Potential anticancer properties |
This table illustrates how variations in substituent positions and types can influence biological activities, emphasizing the unique profile of this compound within this class of molecules.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Binding affinity assays reveal that the compound demonstrates significant interactions with specific receptors involved in disease pathways, suggesting a mechanism for its therapeutic effects.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide
- N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)propionamide
- N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)butyramide
Uniqueness
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the 2-chlorobenzyl and 1H-tetrazol-1-yl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-13-7-3-1-5-11(13)9-17-15(22)12-6-2-4-8-14(12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQXICSUJLGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














